molecular formula C15H15N3O3 B1392714 4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid CAS No. 1242919-43-2

4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid

Cat. No. B1392714
M. Wt: 285.3 g/mol
InChI Key: ODNLAMCTCPRZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid” is an organic compound also known as MPBA. It has a molecular formula of C15H15N3O3 and a molecular weight of 285.3 g/mol .


Molecular Structure Analysis

The molecular structure of “4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid” consists of a morpholinyl group attached to a pyrazinyl group, which is further connected to a benzoic acid group .


Physical And Chemical Properties Analysis

“4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Rings : Derivatives of benzoic acid, such as 2-(2-Oxo Cyclohexylcarbonyl)Benzoic Acid, have been used in the synthesis of pyrazolo and pyrimidine rings, important in developing heteroaryl-benzoic acids (Wolf et al., 2005).
  • Synthesis of Biologically Active Compounds : 1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole has been produced from reactions involving morpholine, indicating the role of such compounds in forming biologically relevant molecules (Sporzyński et al., 2005).

Pharmaceutical Research

  • Anticancer Activity : A derivative, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, showed promising anti-breast cancer activity, indicating the potential of morpholine derivatives in cancer treatment (Kumar et al., 2021).

Enzyme Inhibition

  • DNA-Dependent Protein Kinase Inhibition : Compounds such as 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones have been identified as inhibitors of DNA-dependent protein kinase, an enzyme involved in DNA repair, highlighting their potential in developing targeted therapies (Hollick et al., 2003).

Material Science

  • Coordination Polymers for Sensing Applications : Zinc(II) coordination polymers based on benzoic acid derivatives, including morpholine, have been explored for detecting picric acid, a critical application in material science (Zheng et al., 2021).

Biological Activity

  • Antiparasitic Activities : Morpholine derivatives like 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine have shown activity against various parasites, indicating their potential in developing new antiparasitic drugs (Kuettel et al., 2007).

properties

IUPAC Name

4-(3-morpholin-4-ylpyrazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(20)12-3-1-11(2-4-12)13-14(17-6-5-16-13)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNLAMCTCPRZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Morpholin-4-ylpyrazin-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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